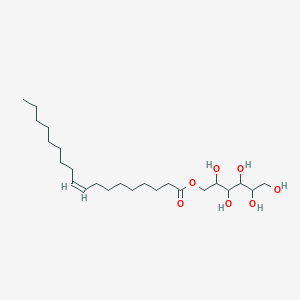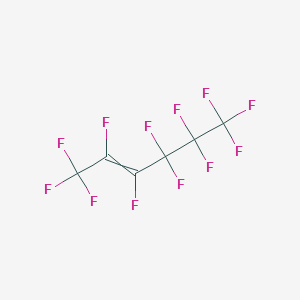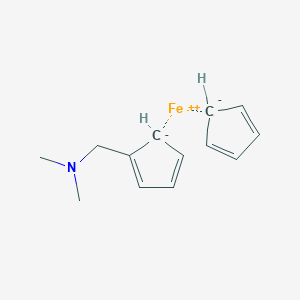
((二甲氨基)甲基)二茂铁
描述
(Dimethylaminomethyl)ferrocene (DMAF) is a cyclopentadienyliron complex that has been studied extensively due to its unique properties. It is composed of a ferrocene core and two dimethylamino groups attached to the central carbon atom of the cyclopentadienyl ring. DMAF is known for its high electron donating ability and its ability to act as a ligand for transition metals. It has been used in various research applications, including catalysis and drug delivery.
科学研究应用
DNA 的电化学探测
((二甲氨基)甲基)二茂铁已用于开发用于 DNA 或 RNA 检测的电化学活性寡核苷酸 . 这些探针能够检测飞摩尔级的 DNA 和 RNA . 探针的氧化还原电位与目标结构无关,目标结构可以是单链或双链 .
氧化铁基薄膜的制备
((二甲氨基)甲基)二茂铁可用作制备氧化铁基薄膜的前驱体 . 这些薄膜在电子学、磁存储和催化等各个领域具有潜在的应用 .
配合物的合成
该化合物也可以用作胺配体,用于合成五羰基{[(二甲氨基)甲基]二茂铁}钨配合物 . 这种配合物在催化和材料科学领域可能具有潜在的应用 .
氧化还原动态聚合物和树枝状大分子
二茂铁基化合物,如((二甲氨基)甲基)二茂铁,在聚合物化学中用作氧化还原动态聚合物和树枝状大分子 . 这些材料可以响应其氧化态的变化而改变其性质,使其在智能材料的开发中很有用 .
材料科学中的生物受体
作用机制
Target of Action
(Dimethylaminomethyl)ferrocene, also known as (Dimethylaminomethyl)ferrocene or cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-yl-N,N-dimethylmethanamine;iron(2+), is a ferrocene with a dimethylaminomethyl substituent attached to one of the cyclopentadienyl ligands
Mode of Action
It is known that it can be used as a precursor in the preparation of iron oxide-based films . It can also act as an amine ligand in the synthesis of pentacarbonyl {[(dimethylamino)methyl]ferrocene}tungsten complex .
Biochemical Pathways
Its use as a precursor in the preparation of iron oxide and magnesium-doped iron oxide films suggests that it may play a role in the biochemical pathways related to these processes .
Result of Action
Its use as a precursor in the preparation of iron oxide-based films suggests that it may have a role in the formation of these films .
Action Environment
It is known that it is an air-stable, dark-orange syrup that is soluble in common organic solvents .
安全和危害
未来方向
The future directions of (Dimethylaminomethyl)ferrocene research are likely to involve further exploration of its bio-organometallic properties. It has been found that introducing ferrocene into any molecule gives it specific properties, which has led to its use in a wide range of applications, from the development of new drugs to the creation of new materials . The development of new synthesis methods and the exploration of new applications for this compound are likely to be areas of future research .
生化分析
Biochemical Properties
(Dimethylaminomethyl)ferrocene plays a role in biochemical reactions, particularly in the preparation of iron oxide and magnesium-doped iron oxide films by atomic layer deposition (ALD) . It also acts as an amine ligand in the synthesis of pentacarbonyl {[(dimethylamino)methyl]ferrocene}tungsten complex
Cellular Effects
Ferrocene derivatives have been shown to induce changes in human breast cancer cells
Molecular Mechanism
It is known to participate in the synthesis of iron oxide-based films and act as an amine ligand in the synthesis of certain complexes
属性
| { "Design of the Synthesis Pathway": "The synthesis of (Dimethylaminomethyl)ferrocene can be achieved by the reaction of ferrocene with formaldehyde followed by reaction with dimethylamine.", "Starting Materials": ["Ferrocene", "Formaldehyde", "Dimethylamine", "Sodium hydroxide", "Methanol"], "Reaction": [ "Step 1: Dissolve 10 g of ferrocene and 20 g of formaldehyde in 100 mL of methanol.", "Step 2: Add 10 g of sodium hydroxide to the mixture and reflux for 6 hours.", "Step 3: Cool the mixture and add 10 mL of dimethylamine.", "Step 4: Reflux the mixture for another 6 hours.", "Step 5: Cool the mixture and filter the precipitate.", "Step 6: Wash the precipitate with methanol and dry it.", "Step 7: Recrystallize the product from ethanol." ] } | |
CAS 编号 |
1271-86-9 |
分子式 |
C13H27FeN |
分子量 |
253.20 g/mol |
IUPAC 名称 |
cyclopentane;1-cyclopentyl-N,N-dimethylmethanamine;iron |
InChI |
InChI=1S/C8H17N.C5H10.Fe/c1-9(2)7-8-5-3-4-6-8;1-2-4-5-3-1;/h8H,3-7H2,1-2H3;1-5H2; |
InChI 键 |
PYOPELHHIMWJMX-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
规范 SMILES |
CN(C)CC1CCCC1.C1CCCC1.[Fe] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (dimethylaminomethyl)ferrocene?
A1: (Dimethylaminomethyl)ferrocene has the molecular formula C13H17FeN and a molecular weight of 243.13 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize (dimethylaminomethyl)ferrocene?
A2: Various techniques are employed to characterize dmaf, including:
- X-ray diffraction: Provides detailed structural information, including bond lengths and angles. [, , ]
- NMR Spectroscopy (1H and 13C): Offers insights into the compound's structure and dynamics. [, ]
- IR Spectroscopy: Reveals information about functional groups and bonding. []
- Mass Spectrometry: Determines the molecular weight and fragmentation pattern. [, ]
- UV-Vis Spectroscopy: Provides information about electronic transitions. []
- Mössbauer Spectroscopy: Used to study the electronic environment of the iron atom. []
Q3: How does the conformation of the cyclopentadienyl rings in (dimethylaminomethyl)ferrocene affect its properties?
A3: In the crystal structure of a binuclear copper(II) complex containing dmaf, the cyclopentadienyl rings adopt an eclipsed conformation. [] This conformation can influence the compound's reactivity and coordination behavior.
Q4: How can (dimethylaminomethyl)ferrocene be resolved into its enantiomers?
A4: Resolution of dmaf into optically pure enantiomers is achieved through the use of (S)-proline derivatives. This resolution allows for the preparation and characterization of various optically active dmaf derivatives. []
Q5: How can (dimethylaminomethyl)ferrocene act as a ligand in organometallic chemistry?
A5: The nitrogen atom in the dimethylaminomethyl group of dmaf can coordinate to transition metals. This property allows dmaf to function as a ligand in various metal complexes, including those of molybdenum, tungsten, and copper. [, , ]
Q6: What is the role of (dimethylaminomethyl)ferrocene in the synthesis of planar chiral phosphapalladacycles?
A6: (Dimethylaminomethyl)ferrocene serves as a starting material in the synthesis of planar chiral phosphapalladacycles via enantioselective palladation. Reaction with sodium tetrachloropalladate in the presence of (R)-N-acetylphenylalanine results in the formation of the desired palladacycle with high enantiomeric excess. []
Q7: What is the significance of 2-Copper(dimethylaminomethyl)ferrocene in organometallic synthesis?
A7: 2-Copper(dimethylaminomethyl)ferrocene is a valuable intermediate in the synthesis of monosubstituted diferrocenyls, highlighting the utility of dmaf derivatives in constructing complex organometallic structures. []
Q8: How is (dimethylaminomethyl)ferrocene employed in the synthesis of ferrocenyl thioamide derivatives?
A8: (Dimethylaminomethyl)ferrocene participates in a single-step, three-component condensation reaction with an organic amine and elemental sulfur to yield various ferrocenyl thioamide derivatives. This reaction highlights the versatility of dmaf in forming carbon-sulfur bonds. []
Q9: How does (dimethylaminomethyl)ferrocene facilitate the synthesis of directly fused highly substituted naphthalenes?
A9: (Dimethylaminomethyl)ferrocene serves as both a reactant and a source of oxidant in a palladium-catalyzed dehydrogenative annulation with internal alkynes. This method leverages the redox properties of ferrocene to generate highly arylated naphthalenes functionalized with ferrocene units. []
Q10: Can (dimethylaminomethyl)ferrocene be used to prepare other substituted ferrocenes?
A10: Yes, the dimethylamino group in dmaf can be readily converted into other functionalities. For instance, 2-(dimethylaminomethyl)ferroceneboronic acid, derived from dmaf, is a precursor to various 2-halo-(dimethylaminomethyl)ferrocenes, which can undergo further transformations. [] Additionally, lithiation of 1,1′-bis(N,N-dimethylaminomethyl)ferrocene provides access to diversely substituted ferrocene derivatives. []
Q11: What are the applications of (dimethylaminomethyl)ferrocene in materials science?
A11: (Dimethylaminomethyl)ferrocene is a precursor to iron oxide and iron-magnesium oxide thin films. These films are deposited using dmaf and ferrocene precursors, demonstrating the potential of dmaf in materials science. [, ]
Q12: What is the role of (dimethylaminomethyl)ferrocene in electrochemical applications?
A12: (Dimethylaminomethyl)ferrocene exhibits electrochemical activity and serves as a mediator in electrochemical studies. For instance, it has been employed in a radial electrochemical flow cell coupled with mass spectrometry to investigate electron transfer processes. []
Q13: How does (dimethylaminomethyl)ferrocene contribute to the development of liquid-crystalline materials?
A13: (Dimethylaminomethyl)ferrocene serves as a building block for polymers exhibiting liquid-crystalline properties. Specifically, quaternization of 1,1′-bis(N,N-dimethylaminomethyl)ferrocene with suitable dihalides yields polymers capable of forming smectic phases. []
Q14: What are the implications of (dimethylaminomethyl)ferrocene's influence on Escherichia coli growth?
A15: (Dimethylaminomethyl)ferrocene exhibits a strong inhibitory effect on the growth of Escherichia coli. This finding suggests potential antibacterial properties of dmaf. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



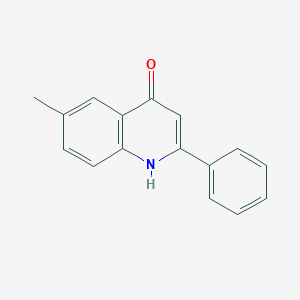




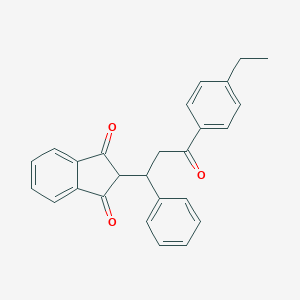
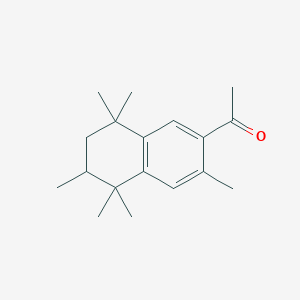
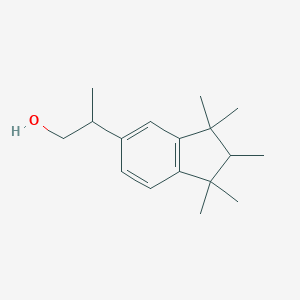
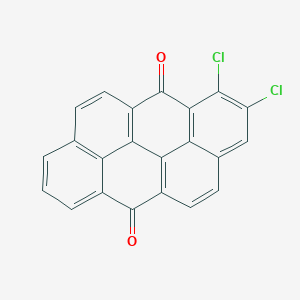
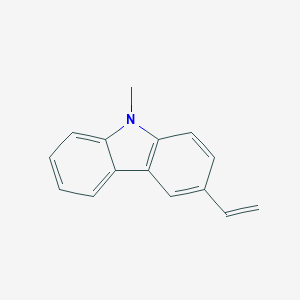

![2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-](/img/structure/B74968.png)
